
2-氯-1,1-二氟乙烯
描述
Synthesis Analysis
An efficient synthesis of 1-chloro-2,2-difluoroethylene is achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc. This method demonstrates a significant advancement in producing 1-chloro-2,2-difluoroethylene on an industrial scale, highlighting its potential for solving the recycling problem of its precursor in the production of related compounds (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,1‐dichloro‐2,2‐difluoroethylene has been determined using electron diffraction studies in the vapor phase. This research provides critical insights into the molecular geometry, including bond lengths and angles, which are foundational for understanding the compound's chemical behavior (Lowrey et al., 1976).
Chemical Reactions and Properties
The reductive cleavage of the unactivated carbon–chlorine bond of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) via a single electron transfer (SET) process using transition-metal-catalysis showcases the chemical reactivity and potential applications of related chloro- and fluoro-ethylene compounds. This process affords valuable products like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF), indicating the versatility and industrial significance of these reactions (Xiaojun & Qing-Yun, 2012).
Physical Properties Analysis
The photochemically initiated oxidation of related compounds, like 1,1-dichloro-2,2-difluoroethylene, results in the formation of epoxides and acyl halides. This reaction demonstrates the compound's reactivity under specific conditions and provides insights into its physical properties, such as reactivity towards light and oxygen (Chow et al., 1969).
Chemical Properties Analysis
The synthesis and properties of 1,2-difluorodinitroethylene, achieved by flash vacuum pyrolysis of 1,2-difluorotetranitroethane, shed light on the compound's chemical properties, including reactivity with alcohols and potential for Diels-Alder reactions. These findings contribute to a deeper understanding of the chemical versatility and potential applications of difluoroethylene derivatives (Baum et al., 1991).
科学研究应用
合成方法
高效合成技术: 2-氯-1,1-二氟乙烯已经通过还原脱氯法从1,2,2-三氯-1,1-二氟乙烷高效合成。这种方法对于工业规模生产非常重要,因为它利用了2,2-二氯-1,1,1-三氟乙烷生产的废料,为1,2,2-三氯-1,1-二氟乙烷提供了循环利用的解决方案 (Wang, Yang, & Xiang, 2013)。
合成中的过渡金属催化: 通过使用Ni(0)或Cu(0)催化的单电子转移(SET)过程对2-氯-1,1,1-三氟乙烷(HCFC-133a)进行还原裂解,形成1,1-二氟乙烯,收率极高。这个过程突显了利用过渡金属进行高效合成路线的潜力 (Xiaojun & Qing-Yun, 2012)。
分子结构和光谱学
- 分子结构分析: 利用微波光谱和与氩气、氢氟酸形成的2-氯-1,1-二氟乙烯复合物的分子结构分析研究,为了解该化合物的分子几何结构和分子间相互作用提供了见解。这些研究对于理解其化学行为和潜在应用至关重要 (Leung et al., 2011), (Leung et al., 2014)。
材料科学和聚合物化学
在材料科学中的应用: 2-氯-1,1-二氟乙烯用于制造聚偏氟乙烯等聚合物,以其热性能、化学性能和紫外线抗性而闻名。它作为一种防腐剂和绝缘体,展示了其在材料应用中的多功能性 (Thakore & Mehendale, 2014)。
铁电性氟聚合物的开发: 它参与了新型铁电性多形氟聚合物的开发。这些聚合物包括二氟乙烯和三氟乙烯,由于其独特的物理性质,具有重要的应用 (And & Petchsuk, 2002)。
表面化学和催化
- 表面化学研究: 对1,1-二氟乙烯与Pd(111)等表面的相互作用进行研究,以探索潜在的催化应用。这涉及研究其在不同表面上的键合和反应途径 (Mahapatra et al., 2011)。
安全和危害
HCFO-1122 is toxic and should be handled with care. It may be a contaminant in HFC-134a . Proper removal methods include physical processes (such as absorption) or chemical processes (that fluorinate, reduce, or oxidize it). Anesthesia using halothane can lead to the formation of HCFO-1122 in the body, which is then exhaled .
作用机制
Target of Action
2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon
Mode of Action
When irradiated by ultraviolet light at 192 nm, 2-chloro-1,1-difluoroethylene splits off hydrogen chloride to make a carbene: (difluorovinylidene) cf2=chcl → cf2=c: + hcl .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1,1-difluoroethylene. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s lifetime in Earth’s atmosphere is only 10 to 30 days, mitigating the effect of pollution .
属性
IUPAC Name |
2-chloro-1,1-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073898 | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | 2-Chloro-1,1-difluoroethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
359-10-4 | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1-difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Chloro-1,1-difluoroethylene is a volatile metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). It forms through a reductive metabolic pathway involving hepatic microsomes and cytochrome P-450 enzymes. [] This metabolite can form glutathione S-conjugates, which are further hydrolyzed to cysteine S-conjugates. These cysteine S-conjugates can then be bioactivated by renal cysteine conjugate beta-lyase, leading to nephrotoxic metabolites. []
ANone: The molecular formula of 2-chloro-1,1-difluoroethylene is C2H1ClF2. Its molecular weight is 98.48 g/mol.
A: Researchers have extensively studied the microwave spectrum of 2-chloro-1,1-difluoroethylene. This data provides valuable insights into its molecular structure and interactions. [, , ] For detailed spectroscopic data, refer to the referenced publications.
A: Increasing fluorine substitution in ethylene derivatives, like in the case of 2-chloro-1,1-difluoroethylene, influences their interaction with acetylene. While hydrogen bonding to fluorine is electrostatically favored, steric effects play a significant role. In 2-chloro-1,1-difluoroethylene, the acetylene forms a hydrogen bond with the chlorine atom and a secondary interaction with the hydrogen atom geminal to the chlorine. This preference for "side-binding" is due to the angle strain induced by fluorine substitution and the relaxed steric requirements of hydrogen bonding to chlorine. []
A: Cytochrome b5 appears to influence the metabolic pathway of halothane, shifting the balance towards the production of 2-chloro-1,1-difluoroethylene (CDF) over 2-chloro-1,1,1-trifluoroethane (CTE). [] This shift is significant because CDF is believed to be produced without radical reactions, while CTE formation involves potentially harmful free radical intermediates.
A: Research suggests that genetic differences might contribute to the variability in susceptibility to halothane-induced hepatotoxicity, likely linked to 2-chloro-1,1-difluoroethylene formation. Studies in different rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) revealed varying degrees of liver damage following halothane exposure under identical conditions. This suggests that genetic variations in the liver's response to reactive intermediates generated during halothane's reductive metabolism, including 2-chloro-1,1-difluoroethylene, might be a crucial factor in halothane hepatotoxicity. []
A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for identifying and quantifying volatile metabolites like 2-chloro-1,1-difluoroethylene in exhaled breath and tissues. [, , ]
A: The "rec" DNA repair assay, using Bacillus subtilis strains, helps assess the genotoxic potential of compounds. Studies have shown that a urinary metabolite of halothane, RSCF2CHBrCl (R = −CH2CH(COOH)NHCOCH3), and related unsaturated analogs like RSCFCHCl and RSCFCHBr, preferentially inhibit the growth of the DNA repair-deficient B. subtilis strain M45. This suggests that these metabolites, potentially derived from further metabolism of 2-chloro-1,1-difluoroethylene, can damage DNA. []
A: While 2-chloro-1,1-difluoroethylene has not been directly shown to be mutagenic in standard Salmonella/microsome assays, its metabolic products, particularly those conjugated with glutathione and cysteine, exhibit genotoxic potential in the Bacillus subtilis “rec” assay. [] This highlights the importance of investigating the downstream metabolic fate of 2-chloro-1,1-difluoroethylene for a comprehensive understanding of its potential toxicity.
A: While 2-chloro-1,1-difluoroethylene is a significant product of halothane's reductive pathway, another metabolite, 2-bromo-2-chloro-1,1-difluoroethylene (CF2CBrCl), has been identified as mutagenic in Salmonella typhimurium. [] This indicates that different halothane metabolites might contribute to toxicity through distinct mechanisms.
A: The identification of 2-chloro-1,1-difluoroethylene in the breath of patients under halothane anesthesia, even at levels comparable to adults, suggests that children are not deficient in the reductive metabolism of halothane. [] This finding challenges the notion that the lower incidence of halothane hepatitis in children is solely due to lower metabolic capacity.
A: The H2-receptor antagonist cimetidine has been shown to inhibit the reductive metabolism of halothane, as evidenced by decreased exhalation of 2-chloro-1,1-difluoroethylene and 2-chloro-1,1,1-trifluoroethane during anesthesia. [] This suggests a potential strategy to reduce the formation of these metabolites, although further research is needed to confirm its clinical relevance and safety.
A: Yes, 2-chloro-1,1-difluoroethylene can be generated during the manufacturing of halothane as an impurity. [] It can also form as a breakdown product of halothane in the presence of soda lime, a component of closed-circuit anesthesia systems. []
A: Purification of 1,1,1,2-tetrafluoroethane from 2-chloro-1,1-difluoroethylene can be achieved using activated carbon [] or zeolites with specific pore sizes (3.8 to 4.8 Angstroms). [] Regeneration of these purification materials involves rectification with inert gas and high-temperature treatments.
A: Photodissociation studies using ultraviolet light (193 nm) provide insights into the decomposition pathways and energy distributions of 2-chloro-1,1-difluoroethylene. These studies suggest a three-center elimination mechanism leading to the formation of HCl and the F2C=C: carbene. [, ]
A: Yes, 2-chloro-1,1-difluoroethylene has been studied in the context of cycloaddition reactions with cyclopentadiene, providing insights into the mechanisms and competing pathways of these reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


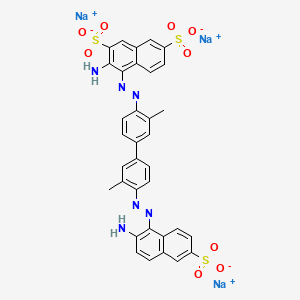
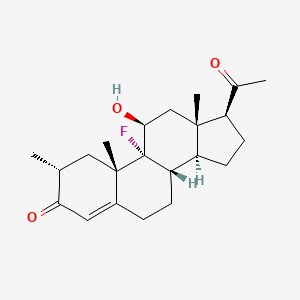

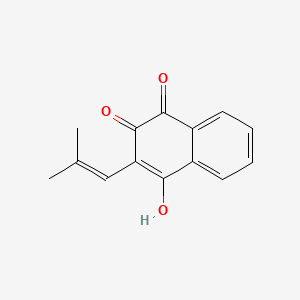


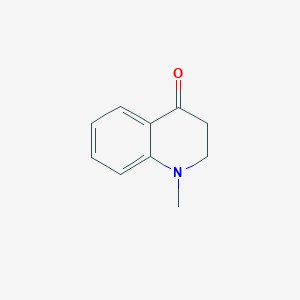

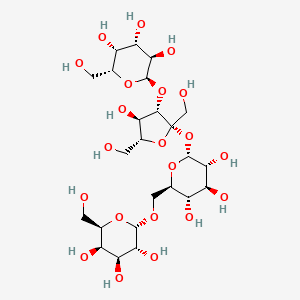


![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

